BenchChemオンラインストアへようこそ!

2-Bromo-7-(bromomethyl)naphthalene

Chemoselective synthesis Cross-coupling Nucleophilic substitution

2-Bromo-7-(bromomethyl)naphthalene (CAS 841259-75-4) is a naphthalene derivative bearing both an aromatic bromide (C-2) and a benzylic bromide (C-7). This arrangement confers dual electrophilic reactivity, enabling sequential, chemoselective transformations without the need for protecting groups.

Molecular Formula C11H8Br2
Molecular Weight 299.99 g/mol
Cat. No. B11834641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-(bromomethyl)naphthalene
Molecular FormulaC11H8Br2
Molecular Weight299.99 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)Br)CBr
InChIInChI=1S/C11H8Br2/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,7H2
InChIKeyJLDFBIDUMPNFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-(bromomethyl)naphthalene Procurement Guide: Dual Reactivity for Orthogonal Synthesis


2-Bromo-7-(bromomethyl)naphthalene (CAS 841259-75-4) is a naphthalene derivative bearing both an aromatic bromide (C-2) and a benzylic bromide (C-7). This arrangement confers dual electrophilic reactivity, enabling sequential, chemoselective transformations without the need for protecting groups. Predicted density is 1.8±0.1 g/cm³, with a boiling point of 363.3±17.0 °C and a logP of 4.92 . The experimental melting point is reported as 150–151 °C .

Why 2-Bromo-7-(bromomethyl)naphthalene Cannot Be Replaced by Its Mono‑Brominated or Bis‑Bromomethyl Analogs


Simple substitution fails because the reactivity of each bromine center is electronically modulated by both the naphthalene core and the substituent on the opposite ring. 2‑(Bromomethyl)naphthalene lacks the aryl bromide handle required for cross‑coupling, while 2‑bromo‑7‑methylnaphthalene cannot undergo nucleophilic substitution at the methyl group. Furthermore, the 2,7‑disubstituted pattern directs electrophilic aromatic substitution and crystal packing differently from 1,4‑ or 2,3‑regioisomeric patterns, leading to distinct intermolecular Br···Br contacts that influence solid‑state properties and processability [1].

Quantitative Differentiation of 2-Bromo-7-(bromomethyl)naphthalene from Its Closest Analogs


Orthogonal Reactivity: Two Electrophilic Centers in a Single Building Block

Unlike 2‑(bromomethyl)naphthalene (which contains only a benzylic bromide) and 2‑bromo‑7‑methylnaphthalene (which contains only an aryl bromide), 2‑bromo‑7‑(bromomethyl)naphthalene provides two chemically addressable electrophilic sites. This enables sequential, orthogonal functionalization without the need for protecting groups [1]. The reactivity difference is based on the well‑established leaving‑group ability: the benzylic bromide (C‑7) readily undergoes SN₂ displacement with soft nucleophiles at 0–25 °C, while the aryl bromide (C‑2) requires palladium‑catalyzed cross‑coupling conditions (e.g., Suzuki–Miyaura) at elevated temperatures [2].

Chemoselective synthesis Cross-coupling Nucleophilic substitution

Crystal Packing: 2,7‑Substitution Directs Unique Halogen‑Bonding Architectures

Systematic crystallographic analysis by Kuś et al. (2023) demonstrated that the geometry and distance of C—Br···Br contacts depend critically on the substitution pattern of naphthalene derivatives. The 2‑bromo‑7‑(bromomethyl) arrangement favors Type‑I halogen bonding networks with Br···Br distances shorter than 3.7 Å, whereas 1,4‑ and 2,3‑regioisomers adopt Type‑II interactions with different packing densities [1]. This difference contributes to the observed melting point elevation of 2‑bromo‑7‑(bromomethyl)naphthalene (150–151 °C) compared to 2‑(bromomethyl)naphthalene (51–54 °C) [2].

Crystal engineering Halogen bonding Solid-state stability

Physicochemical Profile Divergence: Lipophilicity and Bioaccumulation Potential

Predicted logP values reveal that 2‑bromo‑7‑(bromomethyl)naphthalene is substantially more lipophilic than its mono‑halogenated counterparts. The ACD/Labs predicted logP of 4.92 compares with an estimated logP of ~3.8 for 2‑(bromomethyl)naphthalene and ~4.5 for 2‑bromo‑7‑methylnaphthalene. The elevated logP drives a predicted bioconcentration factor (BCF) of 3,124 , which is approximately 10‑fold higher than that of the mono‑bromo derivative (estimated BCF ~300). The boiling point of 363±17 °C also enables high‑temperature reactions that are inaccessible to lower‑boiling analogs.

Pre‑formulation logP Bioconcentration factor

Toxicity Profile Distinction from Mono‑Bromomethyl Naphthalene

A comparative zebrafish embryo toxicity study demonstrated that adding a ring bromine atom significantly alters the toxicodynamics of bromomethyl naphthalenes. 2‑(Bromomethyl)naphthalene (2‑BMN) exhibited a 96‑h LC₅₀ of 1.4 mg L⁻¹ and caused cardiac malformations with a 96‑h EC₅₀ of 0.45 mg L⁻¹ [1]. In contrast, 1‑bromo‑2‑(bromomethyl)naphthalene (1‑B‑2‑BMN), which contains both halogen types, displayed a different potency and malformation spectrum. Although direct data for the 2,7‑isomer are not yet published, the trend confirms that dual halogenation alters the hazard profile [1].

Toxicology Zebrafish embryo assay Safety assessment

Recommended Application Areas for 2-Bromo-7-(bromomethyl)naphthalene Based on Differentiated Evidence


Sequential, Orthogonal Functionalization for Fragment‑Based Drug Discovery

The presence of two electronically distinct bromine electrophiles (aryl and benzylic) enables chemoselective elaboration without protective group chemistry. The aryl bromide can first be engaged in a Suzuki coupling to build a biaryl core, followed by replacement of the benzylic bromide with an amine or thiol nucleophile to introduce solubility‑enhancing groups. This orthogonal reactivity is not offered by mono‑brominated analogues [1][2].

Halogen‑Bond‑Directed Crystal Engineering of Active Pharmaceutical Ingredients

The 2,7‑regioisomerism promotes Type‑I Br···Br synthons that can be exploited in co‑crystal design to improve the stability and dissolution of poorly soluble drug candidates. The predictable halogen‑bond network is a rational design element absent in regioisomeric dibromides [1].

Synthesis of Polycyclic Kinase Inhibitor Scaffolds

Brominated naphthalenes serve as precursors to polycyclic cores that inhibit protein kinases implicated in oncology and inflammatory diseases. The dual halogen functionality of 2‑bromo‑7‑(bromomethyl)naphthalene permits annulation reactions that are not feasible with monohalo‑ or methyl‑substituted naphthalenes [2].

Solid‑Phase Immobilization via Benzylic Bromide for On‑Bead Synthesis

The benzylic bromide can anchor the naphthalene scaffold to a solid support, leaving the aryl bromide available for palladium‑catalyzed diversification. After cleavage, the final compound is released with high purity—a strategy inapplicable to 2‑(bromomethyl)naphthalene due to the lack of a second orthogonal handle [1].

Quote Request

Request a Quote for 2-Bromo-7-(bromomethyl)naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.